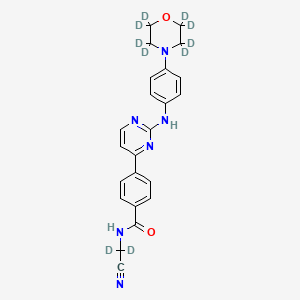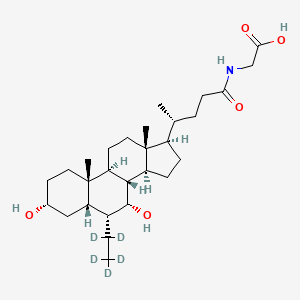![molecular formula C10H13IN2O5 B12408544 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog
Vorbereitungsmethoden
The synthesis of 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the oxolan ring, which is derived from a suitable sugar precursor.
Iodination: The hydroxyl group at the 5-position of the oxolan ring is converted to an iodomethyl group using reagents such as iodine and triphenylphosphine.
Pyrimidine Coupling: The iodinated oxolan derivative is then coupled with a pyrimidine base, typically through a glycosylation reaction.
Final Modifications: The final product is obtained after purification and any necessary functional group modifications.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction reactions to form alcohols.
Hydrolysis: The glycosidic bond between the oxolan ring and the pyrimidine base can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, making it a potential chemotherapeutic agent.
Biochemical Studies: It is used as a tool to study nucleoside metabolism and the mechanisms of nucleoside analogs in biological systems.
Wirkmechanismus
The mechanism of action of 1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its incorporation into DNA or RNA. Once incorporated, it can cause chain termination or induce mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases.
Vergleich Mit ähnlichen Verbindungen
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the iodomethyl group and the oxolan ring. Similar compounds include:
1-[(2R,3S,5S)-3,4-dihydroxy-5-(bromomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-[(2R,3S,5S)-3,4-dihydroxy-5-(chloromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a chloromethyl group.
1-[(2R,3S,5S)-3,4-dihydroxy-5-(fluoromethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: Similar structure but with a fluoromethyl group.
These compounds share similar mechanisms of action but may differ in their potency, stability, and specificity due to the different halogen substituents.
Eigenschaften
Molekularformel |
C10H13IN2O5 |
|---|---|
Molekulargewicht |
368.12 g/mol |
IUPAC-Name |
1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c1-4-3-13(10(17)12-8(4)16)9-7(15)6(14)5(2-11)18-9/h3,5-7,9,14-15H,2H2,1H3,(H,12,16,17)/t5-,6?,7+,9-/m1/s1 |
InChI-Schlüssel |
CEDNKUHFIZKKMW-AOXOCZDOSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CI)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


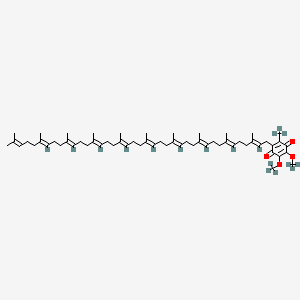
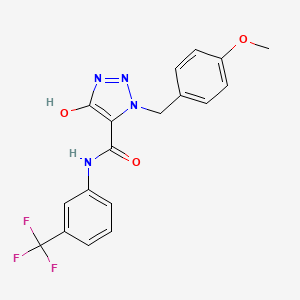
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

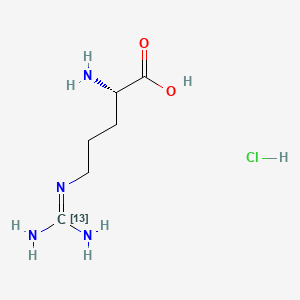
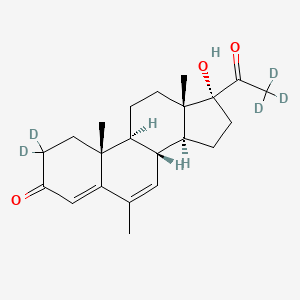
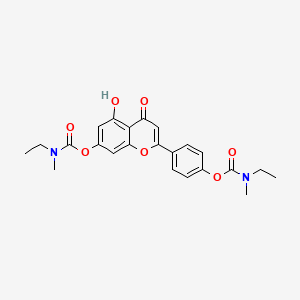



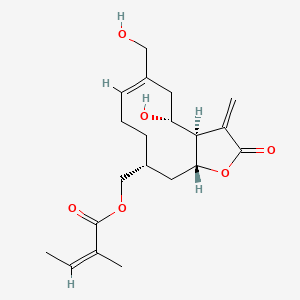
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
